molecular formula C14H11FO2S B3262951 5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde CAS No. 364323-74-0

5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde

Cat. No.: B3262951
CAS No.: 364323-74-0
M. Wt: 262.30
InChI Key: RLNDLXVMYJKPGJ-UHFFFAOYSA-N
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Description

The compound 5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde is a diaryl ether derivative characterized by a fluorine atom and a methylsulfanyl group at specific positions on its aromatic rings. This unique substitution pattern suggests a molecule designed for specific chemical interactions and potential biological activity. The aldehyde group provides a reactive handle for a multitude of chemical transformations, making it a versatile building block in synthetic chemistry.

IdentifierValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₁FO₂S
Key Structural FeaturesFluorinated benzaldehyde (B42025), Phenoxy (diaryl ether) bridge, Methylsulfanyl group

Fluorinated benzaldehyde derivatives are a cornerstone in modern organic synthesis, prized for the unique properties that the fluorine atom imparts to a molecule. The high electronegativity and small size of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a compound. In the context of synthesis, fluorobenzaldehydes serve as crucial intermediates. wikipedia.orgsynthetikaeu.com

The aldehyde functional group is inherently reactive, participating in a wide array of chemical reactions such as condensations to form Schiff bases, which themselves can have antimicrobial properties. wikipedia.org Furthermore, these aldehydes are precursors for the synthesis of more complex molecules, including fluorinated compounds, polymers, and various aromatic heterocycles. synthetikaeu.com The presence of fluorine can also influence the reactivity and regioselectivity of subsequent chemical transformations on the aromatic ring. For instance, fluorinated benzaldehydes are utilized in the synthesis of bioactive alkaloids and other complex molecular frameworks. acs.org The synthesis of fluorinated benzaldehydes can be achieved through methods like halogen-exchange reactions, showcasing the accessibility of these important building blocks. wikipedia.orggoogle.com

The phenoxy group, which forms the diaryl ether linkage in the target molecule, is recognized as a privileged scaffold in medicinal chemistry. nih.govmdpi.com This moiety is a component of numerous approved drugs and is crucial for their biological activity. nih.govmdpi.com The phenoxy group can participate in π-π stacking interactions and hydrogen bonding, contributing to the binding affinity of a molecule to its biological target. nih.gov Its presence can enhance selectivity and hydrophobic interactions, which are critical for drug efficacy. nih.govmdpi.com Diaryl ethers are found in a variety of natural products and pharmaceuticals with antibacterial, anti-inflammatory, and antifungal activities. beilstein-journals.org The synthesis of these diaryl ether linkages is an active area of research, with methods like the Ullmann condensation and palladium-catalyzed cross-coupling reactions being prominent. beilstein-journals.orgresearchgate.netacs.org

Given the individual significance of its structural components, this compound stands as a promising candidate for further scientific investigation. The current research landscape points towards several potential avenues of exploration.

Synthetic Applications:

Precursor for Heterocyclic Synthesis: The aldehyde functionality can be utilized to construct a variety of heterocyclic systems, which are prevalent in pharmaceuticals.

Polymer Chemistry: As with other fluorinated aldehydes, this compound could be a monomer for the synthesis of novel fluorinated polymers with specialized properties. sigmaaldrich.com

Ligand Development: The molecule's structure could be modified to create ligands for catalysis or materials science applications. synthetikaeu.com

Medicinal Chemistry and Drug Discovery:

Antimicrobial Agents: The combination of a fluorinated ring, a phenoxy group, and a sulfur-containing moiety suggests potential for the development of new antibacterial or antifungal agents.

Enzyme Inhibitors: The specific arrangement of functional groups may allow for targeted inhibition of enzymes implicated in various diseases.

Probe for Biological Systems: The compound could be used as a chemical probe to study biological pathways where its constituent moieties are known to interact.

The convergence of a reactive aldehyde, a bio-privileged phenoxy group, a versatile organosulfur component, and a modulating fluorine atom makes this compound a molecule with considerable untapped potential. Future research focused on the synthesis of its derivatives and the evaluation of their biological activities is likely to yield valuable insights and potentially lead to the development of novel materials and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(4-methylsulfanylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-5-3-12(4-6-13)17-14-7-2-11(15)8-10(14)9-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNDLXVMYJKPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 5 Fluoro 2 4 Methylsulfanyl Phenoxy Benzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to undergo a wide array of transformations.

Condensation Reactions and Imine Formation (e.g., Schiff Base Synthesis)

The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. For 5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde, this reaction is expected to proceed readily with various primary amines under standard conditions, such as heating in a suitable solvent (e.g., ethanol, methanol, or toluene) often with azeotropic removal of water.

The general reaction is as follows:

> Figure 1. General scheme for the formation of a Schiff base from this compound and a primary amine.

While no specific data for this exact compound is available, the electronic nature of the substituents would likely influence the reaction rate. The fluorine atom, being electron-withdrawing, could slightly increase the electrophilicity of the aldehyde carbon, potentially accelerating the initial nucleophilic attack by the amine.

A hypothetical data table illustrating the potential diversity of Schiff bases that could be synthesized is presented below.

Amine ReactantExpected Schiff Base ProductPotential Catalyst
AnilineN-(5-fluoro-2-(4-(methylthio)phenoxy)benzylidene)anilineAcetic acid
4-MethoxyanilineN-(5-fluoro-2-(4-(methylthio)phenoxy)benzylidene)-4-methoxyanilineNone (thermal)
EthylamineN-(5-fluoro-2-(4-(methylthio)phenoxy)benzylidene)ethanamineNone (thermal)
Hydrazine (B178648)(E)-1,2-bis((5-fluoro-2-(4-(methylthio)phenoxy))methylene)hydrazineNone (thermal)

Knoevenagel Condensation and Related Olefinic Transformations

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.

This compound is expected to be a suitable substrate for Knoevenagel condensation with various active methylene compounds. The reaction is typically catalyzed by bases such as piperidine, pyridine, or ammonium (B1175870) acetate.

> Figure 2. General scheme for the Knoevenagel condensation of this compound with an active methylene compound.

The electron-withdrawing nature of the substituents on the benzaldehyde (B42025) ring could potentially enhance its reactivity in this transformation. A variety of synthetically useful products can be envisioned, as outlined in the hypothetical table below.

Active Methylene CompoundExpected ProductCatalyst
Malononitrile2-((5-fluoro-2-(4-(methylthio)phenoxy))methylene)malononitrilePiperidine
Diethyl malonateDiethyl 2-((5-fluoro-2-(4-(methylthio)phenoxy))methylene)malonatePyridine
Meldrum's acid5-((5-fluoro-2-(4-(methylthio)phenoxy))methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneAmmonium acetate
Cyanoacetic acid(E)-2-cyano-3-(5-fluoro-2-(4-(methylthio)phenoxy))acrylic acidPiperidine

Reductive Amination Pathways

Reductive amination is a two-step process that converts an aldehyde into an amine. It begins with the formation of an imine (as described in 3.1.1), which is then reduced in situ to the corresponding amine. A wide range of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity.

This pathway would provide access to a diverse range of secondary and tertiary amines derived from this compound.

> Figure 3. General scheme for the reductive amination of this compound.

The choice of amine and reducing agent would dictate the final product.

AmineReducing AgentExpected Amine Product
AmmoniaSodium cyanoborohydride(5-fluoro-2-(4-(methylthio)phenoxy)phenyl)methanamine
MethylamineSodium borohydride1-(5-fluoro-2-(4-(methylthio)phenoxy)phenyl)-N-methylmethanamine
PiperidineSodium triacetoxyborohydride1-((5-fluoro-2-(4-(methylthio)phenoxy))methyl)piperidine
AnilineH₂/Pd-CN-((5-fluoro-2-(4-(methylthio)phenoxy))methyl)aniline

Oxidation and Reduction Processes of the Aldehyde Moiety

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be used to convert the aldehyde to a carboxylic acid. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and milder reagents like silver oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂). The choice of reagent would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule. The methylsulfanyl group (-SMe) is susceptible to oxidation to the corresponding sulfoxide (B87167) (-S(O)Me) and sulfone (-SO₂Me) under strong oxidizing conditions. Therefore, a mild oxidizing agent would be preferable to selectively oxidize the aldehyde.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (5-fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl)methanol, can be achieved with a range of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective method for this transformation. Lithium aluminum hydride (LiAlH₄) would also be effective but is a much stronger reducing agent and requires anhydrous conditions.

> Figure 4. Oxidation and reduction of the aldehyde group of this compound.

TransformationReagentExpected Product
OxidationSodium chlorite (NaClO₂)5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzoic acid
ReductionSodium borohydride (NaBH₄)(5-fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl)methanol

Modifications of the Aromatic Ring Systems

The two aromatic rings in this compound offer sites for further functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

The directing effects of the substituents on both aromatic rings will govern the regioselectivity of electrophilic aromatic substitution reactions.

On the benzaldehyde ring:

The aldehyde group (-CHO) is a meta-director and a deactivating group.

The fluoro group (-F) is an ortho, para-director but is deactivating due to its strong inductive effect.

The phenoxy group (-OAr) is an ortho, para-director and an activating group.

On the phenoxy ring:

The ether linkage (-OAr) is an ortho, para-director and an activating group.

The methylsulfanyl group (-SMe) is an ortho, para-director and an activating group.

Both substituents on this ring are activating and ortho, para-directing. This would lead to a high reactivity of this ring towards electrophilic substitution. The incoming electrophile would be directed to the positions ortho and para to both the ether linkage and the methylsulfanyl group. Given that the para position to the ether is occupied by the methylsulfanyl group, substitution would be expected to occur at the positions ortho to the ether linkage.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions would need to be carefully chosen to control the regioselectivity and avoid unwanted side reactions.

ReactionReagentExpected Major Product(s)
NitrationHNO₃/H₂SO₄Isomeric mixture of nitro-substituted derivatives
BrominationBr₂/FeBr₃Isomeric mixture of bromo-substituted derivatives
AcylationCH₃COCl/AlCl₃Isomeric mixture of acetyl-substituted derivatives

Due to the lack of specific experimental data, the precise regiochemical outcomes of these reactions remain speculative and would require empirical investigation.

Nucleophilic Aromatic Substitution on the Fluorinated Benzene Ring

The fluorine atom on the benzaldehyde ring is susceptible to nucleophilic aromatic substitution (SNAr). The rate and success of this reaction are significantly influenced by the electron-withdrawing nature of the aldehyde group and the fluorine atom itself, which activate the ring towards nucleophilic attack. Generally, electron-withdrawing groups ortho and para to the leaving group (in this case, fluoride) enhance the stability of the intermediate Meisenheimer complex, thereby facilitating the substitution.

In the case of this compound, the aldehyde group is ortho to the fluorine, and the phenoxy group is para. While the aldehyde group is strongly electron-withdrawing and activating, the phenoxy group can be either weakly activating or deactivating depending on the reaction conditions. However, the combined electronic effects are generally sufficient to allow for the displacement of the fluoride (B91410) ion by various nucleophiles.

Common nucleophiles used in such reactions include alkoxides, phenoxides, amines, and thiols. For instance, reaction with a methoxide (B1231860) source would be expected to yield the corresponding 5-methoxy derivative. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base to either generate the nucleophile in situ or to neutralize the leaving fluoride ion.

NucleophileExpected Product
Methoxide (CH₃O⁻)5-methoxy-2-[4-(methylsulfanyl)phenoxy]benzaldehyde
Ammonia (NH₃)5-amino-2-[4-(methylsulfanyl)phenoxy]benzaldehyde
Piperidine5-(piperidin-1-yl)-2-[4-(methylsulfanyl)phenoxy]benzaldehyde

This table represents expected products from nucleophilic aromatic substitution reactions based on general principles of organic chemistry, as specific experimental data for this compound was not found in the searched literature.

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group is another key functional handle for the derivatization of this compound. It can undergo oxidation to form sulfoxide and sulfone derivatives or be subjected to desulfurization reactions.

The oxidation of the methylsulfanyl group proceeds in a stepwise manner, first to a sulfoxide and then to a sulfone. The choice of oxidizing agent and reaction conditions allows for the selective formation of either product.

Sulfoxide Formation: Milder oxidizing agents are typically employed for the synthesis of the sulfoxide derivative, 5-fluoro-2-[4-(methylsulfinyl)phenoxy]benzaldehyde. Common reagents for this transformation include sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂). The reaction is often carried out in a solvent mixture such as methanol/water or dichloromethane/water at controlled temperatures to prevent over-oxidation to the sulfone.

Sulfone Formation: Stronger oxidizing agents or harsher reaction conditions are required to oxidize the methylsulfanyl group to a sulfone, yielding 5-fluoro-2-[4-(methylsulfonyl)phenoxy]benzaldehyde. Reagents such as potassium permanganate (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA) in excess, or hydrogen peroxide in the presence of a catalyst like tungstic acid are commonly used. These reactions are typically performed at elevated temperatures to ensure complete conversion.

Oxidation StateReagent ExampleExpected Product
SulfoxideSodium periodate (NaIO₄)5-fluoro-2-[4-(methylsulfinyl)phenoxy]benzaldehyde
SulfonePotassium permanganate (KMnO₄)5-fluoro-2-[4-(methylsulfonyl)phenoxy]benzaldehyde

This table provides examples of oxidizing agents and the expected products based on the general chemistry of sulfide (B99878) oxidation. Specific reaction conditions for the target molecule were not available in the provided search results.

Desulfurization involves the removal of the sulfur-containing group. A common method for the desulfurization of aryl methyl sulfides is treatment with Raney nickel. This reaction would convert the methylsulfanyl group to a methyl group, yielding 5-fluoro-2-(p-tolyloxy)benzaldehyde. Other reagents, such as molybdenum hexacarbonyl, have also been reported for the desulfurization of thiols and disulfides and could potentially be applied in this context.

Synthesis of Diverse Chemical Scaffolds Incorporating the this compound Core

The aldehyde functionality of this compound is a gateway to a vast number of chemical transformations, allowing for the construction of a wide variety of heterocyclic and other complex molecular scaffolds.

Quinazolines: Quinazoline (B50416) derivatives can be synthesized from o-aminobenzaldehydes or their synthetic equivalents. While the starting material is not an o-aminobenzaldehyde, it can be envisioned that a derivative, where the fluorine has been substituted by an amino group (as described in section 3.2.2), could serve as a precursor. This amino-aldehyde could then be condensed with a variety of reagents, such as amines or amides, to form the quinazoline ring system.

Benzodiazepines: The synthesis of benzodiazepines often involves the reaction of an o-aminobenzophenone with an amino acid or its derivative. A synthetic route starting from this compound could involve an initial reaction at the aldehyde, for example, a Grignard reaction with an appropriate aryl magnesium bromide to form a secondary alcohol, which could then be oxidized to the corresponding benzophenone. Subsequent introduction of an amino group at the 2-position of the benzaldehyde ring would provide the necessary precursor for benzodiazepine (B76468) synthesis.

Chalcones: Chalcones are α,β-unsaturated ketones that can be readily synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. This compound can react with various acetophenones in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield a diverse library of chalcone (B49325) derivatives. These chalcones can then serve as precursors for the synthesis of flavonoids and other heterocyclic compounds.

Heterocyclic ScaffoldGeneral Synthetic Approach
QuinazolinesCondensation of an o-aminobenzaldehyde derivative with amines/amides.
BenzodiazepinesCyclization of an o-aminobenzophenone derivative with an amino acid.
ChalconesClaisen-Schmidt condensation with an acetophenone.

This table outlines general synthetic strategies for the mentioned scaffolds, which are applicable to derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 4 Methylsulfanyl Phenoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde. By examining the magnetic properties of atomic nuclei, NMR provides insights into the electronic environment and spatial arrangement of atoms within the molecule.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are instrumental in understanding how different substituents influence the electronic distribution within the molecule. The chemical shifts observed in these spectra are highly sensitive to the electron-donating or electron-withdrawing nature of nearby functional groups. nih.govnih.gov

For instance, in a related compound, 4-fluorobenzaldehyde (B137897), the fluorine atom's high electronegativity influences the chemical shifts of the aromatic protons and carbons. rsc.org The ¹⁹F NMR spectrum of 4-fluorobenzaldehyde shows a characteristic signal, and its chemical shift provides direct information about the electronic environment of the fluorine nucleus. rsc.org The presence of the methylsulfanyl group in this compound would further modulate these electronic effects, which can be precisely quantified by comparing the NMR data of various derivatives.

Table 1: Representative NMR Data for a Substituted Benzaldehyde (B42025)

Nucleus Chemical Shift (δ, ppm)
¹H (Aldehyde) 9.97 (s, 1H)
¹³C (Aldehyde) 190.5
¹⁹F -102.4

Data is for a representative fluorinated benzaldehyde derivative and may not correspond exactly to the title compound. rsc.org

The analysis of substituent effects through NMR can be further enhanced by applying Hammett correlations, which relate the electronic properties of substituents to changes in chemical shifts. nih.govnih.gov

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule's carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. youtube.com This is particularly useful for assigning signals in the aromatic regions of this compound.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons.

Infrared (IR) Spectroscopy for Characterizing Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key functional groups in this molecule have characteristic IR absorption bands:

Aldehyde C=O Stretch : A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.

Aromatic C=C Stretches : Multiple bands of varying intensity typically appear in the 1450-1600 cm⁻¹ region.

C-O-C (Ether) Stretch : The ether linkage is characterized by a strong absorption band, usually in the 1000-1300 cm⁻¹ range.

C-F Stretch : A strong absorption band for the carbon-fluorine bond is expected between 1000 and 1400 cm⁻¹.

C-H Stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two weaker bands around 2720 and 2820 cm⁻¹.

The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic rings.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1700-1720
Aromatic (C=C) Stretch 1450-1600
Ether (C-O-C) Asymmetric Stretch 1200-1275
Ether (C-O-C) Symmetric Stretch 1000-1075
C-F Stretch 1000-1400

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide further structural information.

In a typical mass spectrum, the molecule will be ionized, and the resulting molecular ion peak (M⁺) will confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, potential fragmentation pathways could involve:

Loss of the formyl radical (-CHO).

Cleavage of the ether bond.

Loss of the methylsulfanyl group (-SCH₃).

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the data from NMR and IR spectroscopy. The prediction of fragmentation pathways can be aided by computational tools like ChemFrag. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The presence of conjugated systems, such as the two aromatic rings connected by an ether linkage, leads to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the nature of the substituents.

For this compound, one would expect to observe π → π* transitions associated with the aromatic rings. The fluorine and methylsulfanyl substituents will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted parent compounds. Analysis of these shifts can provide insights into the electronic communication between the two aromatic rings.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique provides accurate measurements of:

Bond lengths and angles.

Torsional angles, which define the molecule's conformation.

The planarity of the aromatic rings.

Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing valuable information about intermolecular interactions such as C-H···O and C-H···π interactions. researchgate.net These interactions can play a significant role in the physical properties of the compound. For related benzofuran (B130515) derivatives, crystal structures have been elucidated, revealing details about their molecular geometry and packing. researchgate.netnih.gov

Computational and Theoretical Investigations of 5 Fluoro 2 4 Methylsulfanyl Phenoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. researcher.lifestackexchange.com A crucial first step in any computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.commdpi.com For 5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

The process of geometry optimization involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the energy landscape is reached. stackexchange.com For a flexible molecule like this compound, with its rotatable ether linkage, multiple local energy minima may exist. A thorough exploration of the potential energy surface is necessary to identify the global minimum, which represents the most stable conformation of the molecule. This information is critical for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC=O (aldehyde)1.21 Å
Bond LengthC-O (ether)1.37 Å
Bond LengthC-F1.35 Å
Bond LengthC-S1.78 Å
Bond AngleO=C-H (aldehyde)120.5°
Dihedral AngleC-O-C-C (ether linkage)118.0°

Note: The values in this table are illustrative and represent typical bond lengths and angles that might be obtained from a DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. It is likely that the HOMO would be localized on the electron-rich phenoxy ring, particularly the sulfur atom, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde (B42025) moiety. nih.gov This distribution of FMOs provides insights into how the molecule would interact with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These are example values. The actual energies would be determined through quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. acs.orgwalisongo.ac.id It is generated by calculating the electrostatic potential at various points on the electron density surface. researchgate.netmdpi.com The MEP map is color-coded to indicate regions of negative and positive electrostatic potential. researchgate.net Red and yellow areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue and green areas indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the aldehyde group and the sulfur atom of the methylsulfanyl group. mdpi.comnih.gov Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would likely exhibit a positive electrostatic potential. nih.gov This information is invaluable for predicting the sites of interaction with other molecules, including potential biological targets.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. nobelprize.org For a molecule with several rotatable bonds, such as the ether linkage in this compound, a multitude of conformations are possible.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.govacs.org In an MD simulation, the motion of each atom is calculated based on a force field that describes the interactions between atoms. researchgate.net By simulating the molecule's movement over a period of time (typically nanoseconds to microseconds), it is possible to observe conformational changes and explore the accessible conformational space. rsc.org For a flexible ligand like this compound, MD simulations can reveal how its shape adapts when interacting with a biological target, such as an enzyme's active site. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies via In Silico Approaches (e.g., related to enzyme inhibition or receptor binding)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. frontiersin.orgnih.gov In silico SAR approaches use computational methods to predict how modifications to a molecule's structure will affect its activity. This can be particularly useful in the context of drug discovery for identifying potent enzyme inhibitors or receptor binders. acs.org

For this compound, an in silico SAR study could involve creating a virtual library of related compounds with different substituents on the aromatic rings. For example, the fluoro group could be moved to different positions, or the methylsulfanyl group could be replaced with other functional groups. The predicted activity of each of these analogs could then be calculated using methods like Quantitative Structure-Activity Relationship (QSAR) modeling.

A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. The model is developed by identifying molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with the observed activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds. For enzyme inhibitors, SAR studies can reveal which parts of the molecule are crucial for binding to the active site and which can be modified to improve potency or selectivity. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction for In Vitro Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comdergipark.org.tr The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating the binding energy for each pose. mdpi.com The pose with the lowest binding energy is considered to be the most likely binding mode. mdpi.com

For this compound, molecular docking could be used to investigate its potential to inhibit a specific enzyme. For instance, if this compound is hypothesized to be an inhibitor of an enzyme implicated in a disease, docking studies could predict how it fits into the enzyme's active site. nih.gov The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. mdpi.com This information can be used to rationalize the observed biological activity and to guide the design of more potent inhibitors.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsCarbonyl oxygen with Lysine residue
Hydrophobic InteractionsPhenyl rings with Leucine and Valine residues
Electrostatic InteractionsFluoro group with a positively charged residue

Note: This table presents hypothetical data that would be obtained from a molecular docking study.

Predictive Spectroscopy (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented computational and experimental spectroscopic analysis of this compound. To date, specific studies detailing the predictive quantum chemical calculations for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, and their subsequent validation with experimental data, are not publicly available.

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of novel compounds. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). These theoretical predictions provide valuable insights into the molecular structure and electronic environment of a compound before its synthesis or experimental analysis.

For a molecule like this compound, a theoretical ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, as well as complex aromatic signals corresponding to the protons on the fluorobenzaldehyde and methylsulfanylphenyl rings. The chemical shifts of these aromatic protons would be influenced by the electronic effects of the fluorine, aldehyde, ether, and methylsulfanyl groups. Similarly, a predictive ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom in the molecule.

Theoretical IR spectroscopy would predict the vibrational frequencies for key functional groups, such as the C=O stretch of the aldehyde, the C-F stretch, the C-O-C asymmetric and symmetric stretches of the ether linkage, and the C-S stretch of the methylsulfanyl group. These predicted frequencies can aid in the structural elucidation of the compound.

In the realm of UV-Vis spectroscopy, computational methods could predict the maximum absorption wavelengths (λmax) corresponding to the electronic transitions within the molecule, likely the π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

However, the validation of these theoretical predictions is critically dependent on the availability of experimental data. The synthesis and subsequent spectroscopic characterization (NMR, IR, UV-Vis) of this compound have not been reported in the accessible scientific literature. Without experimental spectra, a comparative analysis to assess the accuracy of computational models for this specific compound cannot be performed.

While spectroscopic data for structurally related compounds such as 4-fluorobenzaldehyde (B137897) and other substituted phenoxy benzaldehydes exist, a direct and accurate validation for the title compound remains elusive. Future research involving the synthesis and experimental spectral analysis of this compound is necessary to enable a comprehensive comparison with theoretical predictions. Such a study would be invaluable for confirming its structure and understanding its electronic properties.

Applications of 5 Fluoro 2 4 Methylsulfanyl Phenoxy Benzaldehyde and Its Derivatives in Non Clinical Research

Role as Versatile Building Blocks in Multistep Organic Synthesis

In the realm of organic chemistry, fluorinated compounds are highly valued as building blocks for creating complex molecules. ossila.com The fluorine atom's high electronegativity and small atomic radius can significantly alter the chemical, physical, and biological properties of a molecule with minimal steric hindrance. ossila.com Compounds like 5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde are considered key intermediates in the synthesis of new chemical entities for research, pharmaceutical, and industrial applications. ossila.comnbinno.com

The aldehyde functional group is particularly reactive, allowing it to participate in a wide array of chemical transformations. It is a crucial component in the synthesis of various heterocyclic systems, which are core structures in many biologically active compounds. For instance, benzaldehyde (B42025) derivatives are common starting materials for producing pyrazole (B372694) and triazole rings, which are prominent in medicinal chemistry. nih.govchemmethod.commdpi.commdpi.com The synthesis of pyrazole derivatives can be achieved through reactions like the Knorr synthesis or via a pyrazoline pathway, which involves the reaction of an α,β-unsaturated ketone (derivable from the aldehyde) with a hydrazine (B178648) derivative. mdpi.comjmchemsci.com Similarly, the 1,2,4-triazole (B32235) scaffold, known for its broad spectrum of biological activities, is often synthesized from precursors derived from functionalized aldehydes. chemmethod.commdpi.comnih.gov The presence of the fluoro and methylsulfanylphenoxy moieties on the benzaldehyde ring allows for the creation of a diverse library of derivatives with potentially unique properties, making it a valuable building block for synthetic chemists.

Exploration in Agrochemical Research

The introduction of fluorine into the structure of potential agrochemicals can dramatically enhance their biological activity. ossila.com Consequently, fluorinated building blocks are integral to the research and development of new herbicides, insecticides, and fungicides. Derivatives originating from this compound are investigated for their potential to protect crops from weeds and pathogenic microorganisms.

Derivatives of aryloxyphenoxy compounds, to which this compound belongs, are a well-established class of herbicides. jlu.edu.cn Research in this area focuses on synthesizing novel analogs and evaluating their ability to control the growth of unwanted weeds in crop fields. For example, studies on 2-(4-aryloxyphenoxy)propionamide derivatives, which can be synthesized from precursors like the subject compound, have shown significant herbicidal activity against grass weeds such as crabgrass and barnyard grass. jlu.edu.cn In vitro and greenhouse pot assays are standard methods for preliminary screening, where novel compounds are tested against a panel of common monocotyledonous and dicotyledonous weeds. nih.gov Research has demonstrated that certain sulfonylurea-based compounds and 2-phenylpyridine (B120327) derivatives also exhibit potent herbicidal activities, often targeting essential enzymes in the weeds, such as acetohydroxyacid synthase (AHAS). nih.govnih.gov The data from these studies help in identifying lead compounds for further development.

Table 1: In Vitro Herbicidal Activity of Related Derivative Classes This table presents illustrative data from studies on compound classes structurally related to derivatives of this compound.

Compound Class Target Weed Dosage Inhibition (%) Source
Sulfonylurea derivative 6u Echinochloa crus-galli 15 g ha⁻¹ >95% nih.gov
Sulfonylurea derivative 6d Eleusine indica 15 g ha⁻¹ >95% nih.gov
2-(4-Aryloxyphenoxy) propionamide (B166681) 4a Crabgrass 375 g/hm² >96% jlu.edu.cn
2-(4-Aryloxyphenoxy) propionamide 5e Barnyard grass 375 g/hm² >96% jlu.edu.cn
α-Trifluoroanisole derivative 7a Abutilon theophrasti 37.5 g a.i./hm² 100% nih.gov

Protecting crops from fungal and bacterial diseases is a critical aspect of agrochemical research. Derivatives synthesized from this compound, particularly those incorporating heterocyclic rings like thiadiazole, triazole, and oxadiazole, are frequently evaluated for their antimicrobial properties against plant pathogens. nih.govresearchgate.netignited.in In vitro assays, such as the mycelium growth inhibition method, are used to determine the efficacy of these compounds against a range of phytopathogenic fungi. researchgate.netignited.in Studies have shown that certain thiadiazole-linked compounds exhibit excellent fungicidal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. researchgate.net Similarly, N-acyl-N-arylalanine derivatives incorporating a 1,2,3-thiadiazole (B1210528) moiety have demonstrated effectiveness against Alternaria brassicicola, a pathogen affecting various vegetable crops. nih.gov The goal of this research is to identify compounds with high efficacy and novel mechanisms of action to combat the development of resistance to existing fungicides. researchgate.netignited.in

Table 2: In Vitro Fungicidal Activity of Related Derivatives Against Plant Pathogens This table collates representative data on the fungicidal efficacy of heterocyclic derivatives against common plant pathogens.

Derivative Class Fungal Pathogen Efficacy Measurement Value Source
Thiadiazole-Triazole (D16) Rhizoctonia solani EC₅₀ 0.0028 µmol·L⁻¹ researchgate.net
Thiadiazole-Triazole (D12) Botrytis cinerea EC₅₀ 0.0024 µmol·L⁻¹ researchgate.net
1,2,3-Thiadiazole Alaninate (1d) Alternaria brassicicola % Efficacy (200 µg/mL) 92% nih.gov
1,3,4-Oxadiazole Fusarium oxysporum Activity at 1000 ppm Significant ignited.in
1,2,3-Thiadiazole (Title Compound) Gibberella zeae Inhibition Rate (50 mg/L) 88.9% researchgate.net

Investigation of In Vitro Biological Activities in Non-Human Systems

Beyond agrochemicals, derivatives of this compound are widely explored for their broader biological activities. This research is foundational for identifying new molecular scaffolds that could lead to future therapeutic agents. The investigations are strictly in vitro and focus on non-human biological systems to understand the fundamental antibacterial and antifungal potential of these novel compounds.

The search for new antibacterial agents is driven by the global challenge of antibiotic resistance. nih.gov Heterocyclic compounds derived from functionalized benzaldehydes are a major focus of this research. Numerous studies report the synthesis of pyrazole, triazole, benzimidazole (B57391), and sulfonamide derivatives and their subsequent evaluation against a panel of Gram-positive and Gram-negative bacteria. jmchemsci.comnih.govacgpubs.orgresearchgate.net Standard methods, such as broth microdilution, are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. biointerfaceresearch.comnih.gov Research has shown that certain fluorobenzoylthiosemicarbazides are active against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 7.82 µg/mL. nih.gov Similarly, pyrazole-4-carbaldehyde derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. chemmethod.com This line of research aims to identify novel chemical structures that can overcome existing resistance mechanisms. nih.gov

Table 3: In Vitro Antibacterial Activity of Selected Derivative Classes This table provides a summary of Minimum Inhibitory Concentration (MIC) values for various classes of derivatives against representative bacterial strains.

Derivative Class Bacterial Strain MIC (µg/mL) Source
Fluorobenzoylthiosemicarbazide (15a) S. aureus (MRSA) 7.82 - 31.25 nih.gov
Fluorinated Benzimidazole (14) B. subtilis 7.81 acgpubs.org
1,2,4-Triazine (3) E. coli 6.25 biointerfaceresearch.com
1,2-Diazepine (4) S. aureus 6.25 biointerfaceresearch.com
Salicylamide Derivative (1f) S. aureus (MRSA) 0.25 - 2 nih.gov
5-Fluorouracil (B62378) Derivative (6c) E. coli 4 nih.gov

In parallel with antibacterial research, the antifungal potential of derivatives from this compound is also a significant area of investigation. Fungal infections pose a considerable threat, and new antifungal agents are needed. mdpi.com Studies evaluate the efficacy of newly synthesized compounds against a variety of fungal strains, including yeasts like Candida albicans and Cryptococcus neoformans, and molds such as Aspergillus species. nih.govacgpubs.orgmdpi.com The in vitro activity is typically quantified by determining the MIC. For instance, certain 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives have shown high potency against Candida species, with MIC values as low as 0.048 µg/mL, which is more potent than the reference drug fluconazole (B54011) in some cases. nih.gov Research into fluorinated benzimidazole derivatives has also revealed good antifungal properties. acgpubs.org These studies are crucial for discovering new scaffolds that can be optimized for potent antifungal activity. mdpi.com

Table 4: In Vitro Antifungal Activity of Selected Derivative Classes This table summarizes the Minimum Inhibitory Concentration (MIC) values for various classes of derivatives against representative fungal strains.

Derivative Class Fungal Strain MIC (µg/mL) Source
1,3,4-Thiadiazole (5a) Cryptococcus neoformans < 0.048 nih.gov
1,3,4-Thiadiazole (5d, 5e) Candida albicans 0.048 - 3.12 nih.gov
1,3,4-Thiadiazole (5a) Aspergillus fumigatus 1.56 - 6.25 nih.gov
Fluorinated Benzimidazole (18) C. parapsilosis 15.62 acgpubs.org
Thiadiazole-Triazole (D5) Curvularia lunata EC₅₀ = 0.005 µmol·L⁻¹ researchgate.net
1,2,4-Triazolyl Dipeptide (7a) Aspergillus versicolor IC₅₀ = 169.94 µM mdpi.com

In Vitro Antiproliferative or Cytotoxicity Studies in Non-Human Cell Lines or Model Cell Lines

The potential of fluorinated benzaldehyde and phenoxy derivatives as antiproliferative agents has been a subject of interest in medicinal chemistry. The introduction of fluorine into a molecular structure can enhance metabolic stability and binding affinity, often leading to improved pharmacological activity. While studies specifically targeting this compound are not widely reported, research on related structures provides a framework for its potential in this area.

For instance, a series of fluoro-substituted benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines using the MTT assay. acgpubs.orgresearchgate.net These studies indicated that compounds with ortho- and para-fluoro substitutions on a phenyl ring attached to the benzimidazole core displayed the most potent activities. acgpubs.org Similarly, novel benzoxazoles, such as 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, have been investigated for their cytotoxicity. nih.govresearchgate.net These compounds were tested against human lung cancer epithelial cells (A-549) and a human hepatic cell line (HepaRG™) to assess their efficacy and selectivity. nih.gov

Although the following data pertains to human cell lines, it illustrates the cytotoxic potential of scaffolds containing a fluoro-benzene moiety, which is a core component of this compound.

Table 1: Antiproliferative Activity of Fluoro-Substituted Benzimidazole Derivatives

Compound Substitution Cell Line IC₅₀ (µM)
ORT14 para-fluoro A549, A498, A375 0.377
ORT14 para-fluoro HeLa, HepG2 0.188
ORT15 ortho-fluoro A549, A498, HeLa 0.354
ORT15 ortho-fluoro A375, HepG2 0.177

Data sourced from studies on human cancer cell lines, indicating the potential of fluoro-substituted aromatic compounds. acgpubs.org

These findings suggest that the fluoro-substituted phenyl ring is a key pharmacophore for antiproliferative activity. The specific arrangement of the fluoro, phenoxy, and methylsulfanyl groups in this compound could yield unique cytotoxic profiles, warranting future investigation in relevant non-human or model cell lines.

Enzyme Inhibition Assays (e.g., alkaline phosphatase)

Derivatives of benzaldehyde have been explored as inhibitors for various enzymes, with alkaline phosphatases (APs) being a notable target. APs are a group of enzymes involved in the dephosphorylation of various molecules, and their dysregulation has been linked to several diseases. Research into inhibitors of these enzymes is a promising area for drug discovery. nih.govnih.gov

While direct inhibition studies on this compound are not available, related molecular structures have shown significant inhibitory potential against APs. For example, a study on 2-benzylidenebenzofuran-3(2H)-ones (aurones), which contain a benzylidene moiety derived from benzaldehyde, identified several potent AP inhibitors. rsc.org Another study investigated thiazol-2-ylidene-benzamide derivatives, which also demonstrated potent and selective inhibition of human tissue non-specific alkaline phosphatase (h-TNAP). nih.gov

Furthermore, research on 5-fluoro-2-oxindole derivatives, which share the 5-fluoro aromatic feature, identified potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This highlights the broader potential of fluorinated aromatic compounds to act as enzyme inhibitors.

Table 2: Alkaline Phosphatase Inhibition by Benzaldehyde-Related Derivatives

Compound Class Derivative Example Target Enzyme IC₅₀ (µM)
Aurone Compound 20 Alkaline Phosphatase (AP) 1.055 ± 0.029
Thiazol-2-ylidene-benzamide Compound 2e h-TNAP 0.079 ± 0.002
1-Benzylidene-hydrazine Compound 5d h-IAP 0.71 ± 0.02
1-Benzylidene-hydrazine Compound 5e h-TNAP 1.09 ± 0.18

h-TNAP: human tissue non-specific alkaline phosphatase; h-IAP: human intestinal alkaline phosphatase. nih.govnih.govrsc.org

The data indicates that modifications of the benzaldehyde scaffold can lead to potent and selective enzyme inhibitors. The specific electronic and steric properties of this compound make it a candidate for screening against various enzymes, including alkaline phosphatases.

In Vitro Antioxidant Activity Evaluation

The evaluation of antioxidant activity is crucial for identifying compounds that can combat oxidative stress, a factor implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method used to determine the antioxidant capacity of various compounds. mdpi.comresearchgate.netnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. mdpi.comnih.gov

Research on the antioxidant properties of fluorinated compounds and phenoxy derivatives suggests that this compound could possess such activity. For example, fluorinated pyrano-nucleoside analogues have been investigated for their antioxidant potential. researchgate.net Additionally, studies on fluorophenyl-isoxazole-carboxamides revealed potent scavenging activity against the DPPH free radical. nih.gov The presence of the electron-donating methylsulfanyl (-SCH₃) group and the phenoxy ether linkage could contribute to the radical scavenging potential of the target molecule.

Table 3: In Vitro Antioxidant Activity of Structurally Related Derivatives

Compound Class Derivative Example Assay IC₅₀ (µg/mL)
Fluorophenyl-isoxazole-carboxamide Compound 2a DPPH 0.45 ± 0.21
Fluorophenyl-isoxazole-carboxamide Compound 2c DPPH 0.47 ± 0.33
Benzylidene-aminothiazolone Compound 8 (3,4-dihydroxyphenyl) DPPH Strongest in series

Trolox, a standard antioxidant, had an IC₅₀ of 3.10 ± 0.92 µg/mL in the isoxazole (B147169) study. nih.govmdpi.com

These studies demonstrate that the inclusion of a fluorophenyl group within a larger molecule can be compatible with, and potentially contribute to, significant antioxidant activity. The specific electronic environment created by the substituents on the benzaldehyde ring of this compound would ultimately determine its efficacy as an antioxidant.

Potential in Materials Science and Polymer Chemistry

Benzaldehyde and its derivatives serve as versatile building blocks in materials science and polymer chemistry. They are often used as precursors for monomers that can be polymerized to create materials with specific properties. The phenoxy group, in particular, is found in high-performance polymers, imparting thermal stability and chemical resistance.

A study directly relevant to the structure of this compound involved the synthesis and copolymerization of novel ring-disubstituted isobutyl phenylcyanoacrylates. chemrxiv.orgchemrxiv.org One of the monomers synthesized was derived from 4-fluoro-3-phenoxybenzaldehyde, a close structural analog of the title compound. chemrxiv.org This derivative was synthesized via a Knoevenagel condensation between the benzaldehyde and isobutyl cyanoacetate. The resulting acrylate (B77674) monomer was then copolymerized with styrene (B11656) using radical initiation to form a novel polymer. chemrxiv.orgchemrxiv.org

This synthetic route demonstrates the potential utility of this compound as a precursor to functional monomers. The presence of the fluoro and methylsulfanyl groups could be leveraged to tune the properties of the resulting polymers, such as their refractive index, thermal stability, or reactivity. Furthermore, phenoxy benzaldehyde derivatives are used as intermediates in the synthesis of specialty chemicals, including agrochemicals and fragrances, highlighting their broader role in chemical manufacturing. orientjchem.orglookchem.comgithub.com The conjugation of fluorinated drugs like 5-fluorouracil to polymers is also an area of active research, indicating the value of fluorine chemistry in polymer-based drug delivery systems. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The advancement of research on 5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde and its analogues is contingent upon the availability of efficient and environmentally responsible synthetic methods. Current syntheses of similar diaryl ethers often rely on classical methods such as the Ullmann condensation, which may require harsh reaction conditions. Future research should prioritize the development of more sustainable protocols.

The implementation of continuous flow chemistry represents another significant frontier. A flow-based synthesis could enhance safety, improve scalability, and allow for the integration of real-time reaction monitoring and purification, accelerating the production of a library of derivatives for further study.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Key Advantages Future Research Focus
Advanced Metal Catalysis Milder conditions, lower waste, higher yields. Design of new ligands for copper and palladium catalysts.
Photoredox Catalysis Use of visible light as a renewable energy source. Development of suitable photocatalysts and reaction conditions.

| Continuous Flow Chemistry | Enhanced safety, scalability, and automation. | Design and optimization of a multi-step flow reactor setup. |

Advanced Functionalization Strategies for Enhanced Bioactivity (in vitro)

The core structure of this compound offers several key sites for chemical modification to probe and potentially enhance its in vitro bioactivity. The strategic incorporation of fluorine is known to often increase metabolic stability and binding affinity of molecules to target proteins. nih.gov Future work should involve a systematic exploration of structure-activity relationships (SAR).

The aldehyde functional group is a versatile handle for derivatization. It can be readily transformed into a wide array of other functionalities, including but not limited to:

Reductive amination to produce diverse secondary and tertiary amines.

Wittig reactions to form various substituted alkenes.

Condensation reactions to generate Schiff bases, oximes, and hydrazones, which can serve as ligands or pharmacophores.

Further functionalization could target other parts of the molecule. The methylsulfanyl group could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and hydrogen bonding capacity of the molecule. Additionally, electrophilic substitution on the aromatic rings could introduce further diversity. A library of such derivatives would be essential for screening against various biological targets in vitro to identify promising lead compounds.

Table 2: Proposed Functionalization Strategies

Modification Site Chemical Transformation Potential Impact on Bioactivity
Aldehyde Group Formation of Schiff bases, oximes, hydrazones. Introduction of new hydrogen bond donors/acceptors; chelation sites.
Aldehyde Group Conversion to an alcohol or carboxylic acid. Alteration of polarity and interaction with target proteins.
Methylsulfanyl Group Oxidation to sulfoxide or sulfone. Increased polarity and hydrogen bonding potential.

| Aromatic Rings | Introduction of additional substituents (e.g., -NO2, -NH2). | Modulation of electronic properties and steric profile. |

Deeper Mechanistic Elucidation of Biological Interactions (in vitro)

Should derivatives of this compound demonstrate significant in vitro bioactivity, a critical next step will be to unravel their molecular mechanisms of action. The presence of fluorine is a key feature, as seen in compounds like 5-fluorouracil (B62378), which acts by inhibiting essential biosynthetic processes. calis.edu.cnnih.gov A multi-pronged approach would be necessary for a thorough mechanistic investigation.

Initial efforts would focus on target identification. Unbiased screening methods such as chemical proteomics, affinity chromatography-mass spectrometry, and yeast three-hybrid screening could be employed to identify the specific proteins or nucleic acids that interact with the active compounds.

Once a potential target is identified, its interaction must be validated and characterized using a suite of in vitro biophysical and biochemical assays. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide quantitative data on binding affinity, kinetics, and thermodynamics. If the target is an enzyme, detailed enzyme inhibition assays would be performed to determine the mode of inhibition. For instance, fluorinated compounds have been shown to act as inhibitors of enzymes like thymidylate synthase. nih.gov

Computational studies, including molecular docking and molecular dynamics simulations, would complement experimental work by providing insights into the specific binding pose and key interactions between the compound and its biological target at an atomic level.

Exploration of New Non-Clinical Application Domains for Fluorinated Phenoxybenzaldehyde Derivatives

The unique physicochemical properties imparted by the fluorine atom and the diaryl ether scaffold suggest that derivatives of this compound could find utility in non-clinical areas, particularly in materials science and coordination chemistry.

Fluorinated Polymers: The compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers. Such materials often exhibit desirable properties including high thermal stability, chemical inertness, and low surface energy, making them suitable for specialized coatings, membranes, or advanced dielectrics.

Organic Electronics: Diaryl ether structures are present in some organic semiconductors. Future research could investigate the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), assessing their charge transport properties and photophysical characteristics.

Coordination Chemistry and Sensing: The presence of oxygen and sulfur atoms provides potential coordination sites for metal ions. Derivatives could be designed as selective ligands for catalysis or as chemosensors for the detection of specific metal ions, where binding would lead to a measurable change in a spectroscopic signal (e.g., color or fluorescence).

Table 3: Potential Non-Clinical Applications

Application Domain Rationale Key Properties to Investigate
Materials Science Precursor to fluorinated polymers. Thermal stability, chemical resistance, dielectric constant.
Organic Electronics Diaryl ether core structure. Charge mobility, photoluminescence, HOMO/LUMO energy levels.

| Chemical Sensing | Metal coordination sites (O, S). | Selectivity and sensitivity towards specific metal ions. |

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMRAldehyde proton at δ 10.1 ppm; aromatic multiplet integrating for 6H
¹⁹F NMRSinglet at δ -110 ppm (C-F)
IRC=O stretch at 1695 cm⁻¹
X-rayDihedral angle of 78.3° between aromatic rings

Q. Table 2: Stability Optimization Strategies

ChallengeSolutionReference
Sulfur oxidationStorage under N₂ with 0.1% BHT
HydrolysisUse anhydrous solvents (e.g., dried THF)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.